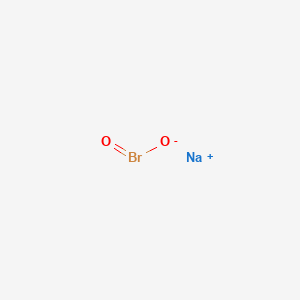

sodium;bromite

Description

Propriétés

IUPAC Name |

sodium;bromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCVSSWORUBFET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Bromite

Aqueous Phase Synthesis Routes for Sodium Bromite (B1237846)

Aqueous phase synthesis is the predominant method for producing sodium bromite, relying on controlled reactions between bromine species and alkaline solutions.

Reaction Mechanisms of Sodium Hydroxide (B78521) with Bromine for Bromite Formation

While the direct reaction of sodium hydroxide with bromine primarily yields sodium hypobromite (B1234621) (NaBrO) and sodium bromide (NaBr) at low temperatures, this reaction serves as a foundational step for some bromite synthesis routes wikipedia.org. The initial reaction involves the disproportionation of bromine in the presence of a base: Br₂ + 2 NaOH → NaBr + NaBrO + H₂O wikipedia.org

To favor the formation of bromite (BrO₂⁻) from this mixture, further reactions or controlled conditions are required, often involving the disproportionation of the initially formed hypobromite.

Disproportionation Pathways of Sodium Hypobromite for Bromite Generation

Sodium hypobromite (NaBrO) is known to disproportionate, particularly at higher temperatures or specific pH values, to form sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) wikipedia.orgwikipedia.org. The disproportionation of hypobromite is represented by the equation: 3 NaBrO → 2 NaBr + NaBrO₃ wikipedia.org

However, under carefully controlled low-temperature and pH conditions, sodium hypobromite can disproportionate to yield sodium bromite. This method involves maintaining a certain low temperature and pH value to facilitate the disproportionation reaction of sodium hypobromite to generate sodium bromite google.comgoogle.com. An investigation into the decomposition of aqueous sodium bromite also indicated reactions involving BrO⁻ and BrO₂⁻ species, suggesting complex equilibria and disproportionation pathways that can lead to bromite formation cdnsciencepub.com.

Integration of Sodium Hypochlorite (B82951) Chemistry in Bromite Synthesis

Sodium hypochlorite (NaOCl) chemistry can be integrated into sodium bromite synthesis, often as an oxidant. One process described involves using solid caustic soda to create a liquid caustic soda solution, reacting it with chlorine at low temperatures to produce sodium hypochlorite, and then adding bromine to this mixture to process sodium hypobromite google.com. Subsequently, maintaining specific low temperature and pH conditions allows the sodium hypobromite to undergo disproportionation to generate sodium bromite google.com. While the use of chlorine in the sodium hypochlorite process can introduce chloride ions, which may affect subsequent product disposal and quality, it has been noted to improve bromine utilization compared to methods relying solely on sodium hypobromite disproportionation google.comgoogle.com.

Optimized Reaction Conditions for Enhanced Sodium Bromite Yields

Optimized reaction conditions are crucial for enhancing sodium bromite yields and purity. Maintaining low temperatures, typically between 10 and 20 °C, is frequently cited for the synthesis of sodium bromite aqueous solutions google.comgoogle.com. Controlling the pH value is also essential to direct the disproportionation of sodium hypobromite towards bromite formation and minimize the formation of undesirable byproducts like bromate wikipedia.orgwikipedia.orggoogle.com.

One described method for preparing an aqueous sodium bromite solution involves stirring a mixture of sodium bromite aqueous solution and a 15% aqueous sodium hydroxide solution at 10-20 °C, followed by the addition of bromine google.comgoogle.com. The weight ratio of the aqueous sodium hydroxide solution to the initial sodium bromite aqueous solution can be between 1:0.1 and 1:0.2, and the weight ratio of the aqueous sodium hydroxide solution to bromine can be between 1:0.1 and 1:1 google.comgoogle.com. Adding bromine dropwise over several hours (e.g., 8-12 hours) followed by additional stirring can improve the reaction google.com. Allowing the mixture to stand after stirring can also be part of the process to obtain the sodium bromite aqueous solution after filtration google.com.

The concentration of the sodium hydroxide solution and the rate of bromine addition are critical parameters influencing the reaction outcome and the utilization ratio of bromine google.comgoogle.com. Achieving a high bromine utilization ratio, ideally reaching 100%, is a goal in optimizing these synthetic routes google.comgoogle.com.

Isolation and Purification Techniques for Sodium Bromite Products

Information specifically detailing the isolation and purification techniques for solid sodium bromite products is less extensively described in the provided search results compared to its synthesis in aqueous solution. However, general techniques for isolating and purifying inorganic salts from aqueous solutions often involve processes such as filtration, evaporation, crystallization, and drying google.comatamanchemicals.com.

For instance, in the context of isolating sodium bromide from aqueous solutions, techniques mentioned include evaporation to obtain a solid, followed by washing with a solvent mixture and drying google.comresearchgate.net. Filtration is also a common step to remove solid impurities or separate crystallized products from the mother liquor google.comgoogle.comgoogle.com.

While direct detailed procedures for isolating solid sodium bromite were not prominently found, the synthesis descriptions consistently refer to obtaining aqueous solutions of sodium bromite google.comgoogle.com. The isolation of the trihydrate, NaBrO₂·3H₂O, in crystal form has been reported wikipedia.org, suggesting that crystallization from aqueous solution is a viable purification method. This would likely involve concentrating the sodium bromite solution through evaporation, followed by cooling to induce crystallization, filtration to collect the solid crystals, and drying to remove residual water.

The stability of solid sodium bromite and its tendency to decompose may influence the choice of isolation and purification methods, potentially requiring low temperatures and controlled conditions to minimize degradation cdnsciencepub.com.

Fundamental Chemical Reactivity and Transformation Mechanisms of Sodium Bromite

Oxidative Chemical Pathways of Sodium Bromite (B1237846)

The bromite ion participates in various oxidative reactions, with its capabilities and mechanisms depending on the reaction conditions and the nature of the substrate.

General Oxidative Capabilities and Redox Potentials of Bromite Ions

Bromite ions are potent oxidizing agents. The redox potential of a species indicates its tendency to gain or lose electrons. While a specific standard redox potential for the BrO₂⁻/Br⁻ couple isn't explicitly detailed in the search results, related bromine species provide context. For instance, bromate (B103136) (BrO₃⁻), a higher oxidation state of bromine (+5), has a redox potential of 1.44 V, indicating it is a strong oxidant. unn.edu.ng Bromite (BrO₂⁻) is also expected to have a significant positive redox potential, enabling it to oxidize various organic and inorganic compounds.

Mechanistic Studies of Bromite-Mediated Oxidations of Organic Substrates

Bromite ions can oxidize organic substrates. For example, sodium bromite is used to convert alcohols to aldehydes and in the Hofmann degradation of amides to amines. wikipedia.org While specific detailed mechanisms for bromite oxidation of a broad range of organic substrates were not extensively found, the general principle involves the transfer of oxygen atoms or electrons from the bromite ion to the organic molecule, leading to its oxidation. In some cases, the reaction may involve intermediate bromine species. Studies on the oxidation of organic substrates by other oxyhalogens, like bromate, often involve complex mechanisms that can be acid-catalyzed and may proceed through various intermediate bromine species. niscpr.res.inacs.org For instance, the oxidation of 4-oxo acids by acidic bromate is proposed to involve the attack of protonated bromate on the enol form of the organic acid. niscpr.res.in Oxidative bromination of organic matter can also occur through enzymatic and abiotic processes, involving the oxidation of bromide to reactive bromine species like hypobromous acid (HOBr) or bromine radicals, which then react with organic substrates. nist.gov

Kinetic and Mechanistic Investigations of Bromite Reactions with Inorganic Reducing Agents

Bromite ions react with various inorganic reducing agents. Kinetic and mechanistic studies provide insights into the reaction pathways and factors influencing reaction rates. The reactions of aqueous bromite ions with basic aqueous solutions of iodide, sulfite (B76179), and formate (B1220265) ions have been investigated. cdnsciencepub.com

The reaction initiates with the process: 4I⁻ + HBrO₂ + 3H⁺ → 2I₂ + Br⁻ + 2H₂O. brandeis.edu

A mechanism involving autocatalytic formation of HOI, with IBr as a transient intermediate, has been proposed to model the system's behavior. brandeis.edu The reaction dynamics are highly sensitive to factors such as the inflow ratio of reactants, flow rate, initial pH, and stirring rate. brandeis.edu

Bromite ions react with sulfite ions (SO₃²⁻), typically in basic aqueous solutions, to produce sulfate (B86663) ions (SO₄²⁻). cdnsciencepub.com The reaction dynamics in systems involving bromate and sulfite can be complex, exhibiting phenomena like bistability and oscillations in pH. acs.orgpsu.eduresearchgate.net These systems are often pH-dependent, with the oxidation of sulfite by bromate involving autocatalytic processes related to hydrogen ion concentration. acs.orgpsu.eduresearchgate.net The reaction rate can be influenced by hydroxide (B78521) concentration, following a general form of k(apparent) = k₁ + k₂[OH⁻]⁻¹. cdnsciencepub.com

The reaction between bromite ions and formate ions (HCOO⁻) in basic aqueous solutions results in the formation of carbonate ions (CO₃²⁻). cdnsciencepub.com This reaction exhibits autocatalytic behavior, meaning the reaction is catalyzed by one of its products. cdnsciencepub.comresearchgate.net Specifically, the oxidation of formate by bromite is catalyzed by carbonate ions. cdnsciencepub.com This autocatalysis leads to an acceleration of the reaction rate as the concentration of carbonate increases during the reaction. The rate of this reaction also shows some dependence on hydroxide concentration. cdnsciencepub.com

Data Table: Summary of Bromite Reactions with Inorganic Reducing Agents

| Reducing Agent | Typical Product(s) | Observed Kinetic Behavior | Notes |

| Iodide (I⁻) | Iodate (IO₃⁻), Bromide (Br⁻), Iodine (I₂) (transient) | Complex kinetics, Clock reaction behavior, pH-sensitive | Autocatalytic formation of HOI; IBr intermediate. brandeis.edubrandeis.edu |

| Sulfite (SO₃²⁻) | Sulfate (SO₄²⁻) | pH-dependent dynamics, potential for oscillations/bistability | Rate influenced by hydroxide concentration. cdnsciencepub.comacs.orgresearchgate.net |

| Formate (HCOO⁻) | Carbonate (CO₃²⁻) | Autocatalytic (catalyzed by carbonate) | Rate influenced by hydroxide concentration. cdnsciencepub.com |

Thiosulphate Reaction Pathways and Product Speciation with Bromite

The reaction between aqueous bromite ions (BrO₂⁻) and thiosulphate ions (S₂O₃²⁻) has been investigated to understand its kinetics and mechanisms. Studies have shown that the reaction is first order with respect to both bromite and thiosulphate concentrations. acs.org The products of this reaction can vary depending on the specific reaction conditions, potentially yielding either tetrathionate (B1226582) (S₄O₆²⁻) or sulphate (SO₄²⁻) ions. cdnsciencepub.com

A proposed mechanism for the reaction between bromite and aqueous S(IV), which includes sulfite (SO₃²⁻) and bisulfite (HSO₃⁻), suggests a rapid initial reaction between BrO₂⁻ and SO₃²⁻ to form a transient intermediate, (O₂BrSO₃)³⁻. acs.org This intermediate is then subject to general-acid catalysis, facilitating the removal of an oxide ion to form OBrSO₃⁻. acs.org The OBrSO₃⁻ intermediate subsequently undergoes rapid hydrolysis to produce hypobromite (B1234621) (OBr⁻) and sulphate (SO₄²⁻). acs.org Further fast reactions between the generated hypobromite (HOBr/OBr⁻) and S(IV) species lead to the formation of bromide (Br⁻) and additional sulphate (SO₄²⁻) as final products. acs.org

The reaction half-lives for the reaction of bromite with excess S(IV) at 25 °C have been observed to vary significantly with pH, ranging from 5 ms (B15284909) at pH 5.9 to 210 s at pH 13.1 for 0.7 mM excess S(IV). acs.org

Comparative Kinetic and Mechanistic Analysis of Bromite Reactivity with Other Halogen Oxoanions (e.g., Hypochlorite)

Comparing the reactivity of bromite ions with other halogen oxoanions, such as hypochlorite (B82951) (ClO⁻), reveals notable differences in kinetics and mechanisms. Studies have shown that the reactions of bromite ions with various reducing agents, including iodide, sulphite, formate, and thiosulphate ions, exhibit a dependence on hydroxide concentration. cdnsciencepub.com The apparent rate constant (k(apparent)) for these reactions generally follows the form k₁ + k₂[OH⁻]⁻¹. cdnsciencepub.com

When comparing the reaction rates of bromite ions to those of hypochlorite ions with corresponding reducing agents, it has been found that the relative rates of bromite reactions parallel those of hypochlorite reactions. cdnsciencepub.com However, the reaction rates for bromite are significantly slower than those for hypochlorite under similar conditions. cdnsciencepub.com At 25 °C, the rate constants for bromite reactions are approximately 10⁵ times smaller than those for the corresponding hypochlorite reactions. cdnsciencepub.com

For instance, the reactions of chlorite (B76162) (ClO₂⁻) with S(IV) are considerably slower than the bromite reactions with S(IV), by 5-6 orders of magnitude. acs.org Furthermore, the chlorite reactions are specific-acid catalyzed, in contrast to the general-acid catalyzed bromite reactions with S(IV). acs.org The proposed mechanism for chlorite reactions involves the formation of intermediates like (OClOSO₃H)²⁻ and (OClOSO₂)⁻, which decompose to OCl⁻ and SO₄²⁻. acs.org

The reaction between bromite ions and hypochlorous acid (HOCl) has also been studied. With excess HOCl at pH 6-7 and 25.0 °C, the reaction proceeds through several pathways. acs.org The primary pathway (approximately 85%) involves the oxidation of HOCl by BrO₂⁻ to form chlorate (B79027) (ClO₃⁻) and hypobromous acid (HOBr). acs.org Other pathways yield chlorine dioxide (ClO₂) and HOBr (8%), and bromate (BrO₃⁻) and chloride (Cl⁻) (7%). acs.org The proposed mechanism involves the formation of steady-state intermediates such as HOClOBrO⁻ and ClOClOBrO⁻. acs.org The second-order rate constant for the reaction between HOCl and BrO₂⁻ is reported as 1.6 × 10² M⁻¹ s⁻¹ at 25.0 °C. acs.org

Decomposition Kinetics and Mechanisms of Aqueous Sodium Bromite

Unimolecular and Bimolecular Decomposition Pathways of Bromite Ions

Chemical reactions can be classified based on the number of molecules involved in the rate-determining step, referred to as molecularity. Unimolecular reactions involve a single molecule, while bimolecular reactions involve the collision of two molecules. acs.org, expii.com, stackexchange.com

In the context of aqueous bromite decomposition, both unimolecular and bimolecular pathways can be considered for the transformation of bromite ions. While the provided search results primarily highlight bimolecular steps in the proposed decomposition mechanisms, the potential for unimolecular processes, such as the spontaneous dissociation of an energized bromite ion, is a theoretical consideration in chemical kinetics.

The decomposition of aqueous sodium bromite has been described by a mechanism that includes bimolecular reactions of the bromite ion. cdnsciencepub.com, cdnsciencepub.com Specifically, a key reaction identified is the disproportionation of two bromite ions: 2BrO₂⁻ → BrO⁻ + BrO₃⁻. cdnsciencepub.com Another important reaction involves the reaction between bromide ions (Br⁻) and bromite ions: Br⁻ + BrO₂⁻ → 2BrO⁻. cdnsciencepub.com These bimolecular steps lead to the formation of hypobromite (BrO⁻) and bromate (BrO₃⁻). cdnsciencepub.com

Influence of Solution pH and Ionic Strength on Bromite Decomposition Rates

The rate of bromite decomposition in aqueous solutions is influenced by factors such as pH and ionic strength. Studies have shown that the decomposition rate can be dependent on the hydroxide concentration. cdnsciencepub.com While some investigations at relatively high pH (0.06 to 0.18 M sodium hydroxide) found no significant change in the rate constant with varying hydroxide concentration, other studies conducted at lower pH values indicated a dependence on pH. cdnsciencepub.com It has been suggested that at lower pH, protonated species of bromite may be involved in the reactions. cdnsciencepub.com The possibility of the decomposition rate passing through a minimum at certain pH values, similar to the decomposition of hypobromite ions, has also been considered. cdnsciencepub.com

The ionic strength of the solution can also affect the rates of ionic reactions due to interactions between charged species. While the provided search results discuss the effect of ionic strength on other reactions involving related species like bromate and hypobromite cerealsgrains.org, osti.gov, oieau.fr, direct detailed information on the specific influence of ionic strength on bromite decomposition kinetics within the provided snippets is limited. However, kinetic studies on bromite reactions have often been conducted at controlled ionic strengths to ensure consistency. cdnsciencepub.com, cdnsciencepub.com

Determination of Rate Constants and Activation Parameters for Bromite Degradation

Determining the rate constants and activation parameters is crucial for understanding the kinetics of bromite degradation. Rate constants quantify the speed of a reaction, while activation parameters (such as activation energy, enthalpy of activation, and entropy of activation) provide insights into the energy barrier and molecular changes involved in the transition state. researchgate.net, acs.org

Research on the decomposition of aqueous sodium bromite has reported rate constants and activation parameters for the contributing decomposition reactions. cdnsciencepub.com For the reaction Br⁻ + BrO₂⁻ ⇌ 2BrO⁻, which is the reverse of a reaction studied in hypobromite decomposition, the equilibrium constant at various temperatures can be obtained, allowing for the determination of thermodynamic properties of aqueous bromite ions. cdnsciencepub.com

While specific numerical values for all rate constants and activation parameters for every possible bromite degradation pathway are not exhaustively detailed across the provided snippets, the research indicates that these parameters have been experimentally determined for key decomposition steps. cdnsciencepub.com

Formation of Secondary Halogen Species During Bromite Decomposition (e.g., Bromate, Hypobromite)

The decomposition of aqueous bromite ions leads to the formation of secondary halogen species. The primary products identified from the decomposition of bromite are hypobromite (BrO⁻) and bromate (BrO₃⁻). cdnsciencepub.com, cdnsciencepub.com

The formation of bromate is a significant aspect of bromite decomposition and is relevant in contexts such as water treatment where bromate is a regulated disinfection byproduct. researchgate.net, osti.gov, icm.edu.pl The pathways leading to bromate formation from bromide during ozonation, for instance, involve bromite as an intermediate that can be oxidized to bromate. researchgate.net

The presence and relative concentrations of these secondary halogen species (hypobromite and bromate) during bromite decomposition are dependent on the reaction conditions, including pH and the initial concentrations of reactants and products. cdnsciencepub.com, cdnsciencepub.com

Thermodynamic Stability Investigations of the Aqueous Bromite Ion

The thermodynamic stability of the aqueous bromite ion (BrO₂⁻) is a critical aspect of understanding the behavior of sodium bromite in water. This stability is primarily assessed through the analysis of standard reduction potentials and the propensity for disproportionation reactions. The bromite ion represents an intermediate oxidation state for bromine (+3) between bromide (-1) and bromate (+5).

Standard reduction potentials provide a quantitative measure of the relative tendency of a chemical species to be reduced. For the bromite ion in aqueous solution, relevant standard reduction potentials highlight its position within the bromine oxyanion redox ladder. These potentials are typically referenced against the standard hydrogen electrode (SHE) at 25°C and standard pressure.

Several half-reactions involving the bromite ion are relevant to its thermodynamic stability:

Reduction of bromate to bromite: BrO₃⁻(aq) + 2H⁺(aq) + 2e⁻ ⇌ BrO₂⁻(aq) + H₂O(l)

Reduction of bromite to hypobromous acid: BrO₂⁻(aq) + 2H⁺(aq) + 2e⁻ ⇌ HBrO(aq) + H₂O(l)

Reduction of bromite to bromide: BrO₂⁻(aq) + 4H⁺(aq) + 4e⁻ ⇌ Br⁻(aq) + 2H₂O(l)

In basic solutions, the half-reactions involve hydroxide ions:

Reduction of bromate to bromite: BrO₃⁻(aq) + H₂O(l) + 2e⁻ ⇌ BrO₂⁻(aq) + 2OH⁻(aq)

Reduction of bromite to hypobromite: BrO₂⁻(aq) + H₂O(l) + 2e⁻ ⇌ BrO⁻(aq) + 2OH⁻(aq) infinitylearn.com

Reduction of bromite to bromide: BrO₂⁻(aq) + 2H₂O(l) + 4e⁻ ⇌ Br⁻(aq) + 4OH⁻(aq)

Reported standard reduction potentials vary slightly depending on the source and specific conditions (acidic or basic media). For instance, the standard reduction potential for BrO⁻ to Br⁻ in basic media is reported as 0.761 V nsysu.edu.twulaval.ca. A half-reaction involving BrO₃⁻ to BrO⁻ in basic solution is given with a potential of 0.54 V, and BrO⁻ to ½ Br₂ in basic solution with a potential of 0.45 V, which can be used to derive other potentials infinitylearn.com. The standard potential for the reduction of BrO₂⁻ to Br⁻ in basic solution is reported as 0.76 V wiredchemist.com. In acidic conditions, the reduction of BrO₃⁻ to ½ Br₂ has a standard potential of 1.513 V or 1.520 V chegg.comchem21labs.com.

The relative values of these standard reduction potentials indicate the thermodynamic driving force for various redox processes involving the bromite ion. A species is thermodynamically unstable with respect to disproportionation if its standard reduction potential for reduction to a lower oxidation state is greater than its standard reduction potential for oxidation to a higher oxidation state.

2BrO₂⁻(aq) → BrO⁻(aq) + BrO₃⁻(aq)

And further disproportionation of hypobromite can occur:

3BrO⁻(aq) → 2Br⁻(aq) + BrO₃⁻(aq)

Research investigating the decomposition of aqueous sodium bromite has explored these reactions. Studies have examined the kinetics and, to a lesser extent, the thermodynamic stability of bromite ions in aqueous solution cdnsciencepub.comcdnsciencepub.com. By studying the equilibrium constants of reactions involving bromite and other bromine oxyanions, thermodynamic properties of the aqueous bromite ion can be obtained cdnsciencepub.comcdnsciencepub.com.

Although detailed thermodynamic data tables specifically for the disproportionation of the bromite ion across various conditions were not extensively found in the immediate search results, the principle of comparing standard reduction potentials of the relevant half-reactions is the basis for assessing its thermodynamic stability against disproportionation. The reported standard potentials for other bromine species provide context for the relative stability of the +3 oxidation state represented by bromite.

Based on the nature of intermediate oxidation states, bromite is generally expected to be thermodynamically prone to disproportionation, although the kinetics of this process can vary significantly with conditions such as pH and temperature.

Here is a representation of relevant standard reduction potentials for bromine oxyanions in basic solution, compiled from various sources to illustrate the potential relationships:

| Half-Reaction (Basic Solution) | Standard Potential (E°, V) |

| BrO₃⁻ + H₂O + 2e⁻ ⇌ BrO₂⁻ + 2OH⁻ | (value varies) |

| BrO₂⁻ + H₂O + 2e⁻ ⇌ BrO⁻ + 2OH⁻ | ~0.76 wiredchemist.com |

| BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻ | 0.761 nsysu.edu.twulaval.ca |

| BrO₃⁻ + 3H₂O + 6e⁻ ⇌ Br⁻ + 6OH⁻ | 0.61 nsysu.edu.twwiredchemist.com |

Note: Values are approximate and can vary between sources. An interactive table would allow users to sort and filter this data.

The relative magnitudes of these potentials suggest that BrO₂⁻ can be both reduced (e.g., to BrO⁻ or Br⁻) and oxidized (to BrO₃⁻), supporting the thermodynamic potential for disproportionation.

Data Table: Illustrative Standard Reduction Potentials for Bromine Species in Basic Solution (at 25°C)

| Half-Reaction (Basic Solution) | E° (V) |

| BrO₂⁻ + H₂O + 2e⁻ ⇌ BrO⁻ + 2OH⁻ | ~0.76 |

| BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻ | 0.761 |

| BrO₃⁻ + 3H₂O + 6e⁻ ⇌ Br⁻ + 6OH⁻ | 0.61 |

This table provides illustrative values based on the search results. Precise values can vary depending on ionic strength and specific experimental conditions.

Further detailed research findings often involve determining equilibrium constants for specific disproportionation reactions at different temperatures to calculate standard thermodynamic properties like enthalpy and entropy of formation for the aqueous bromite ion cdnsciencepub.comcdnsciencepub.com. These studies provide a more complete picture of the thermodynamic landscape and how temperature influences the stability of BrO₂⁻.

Advanced Spectroscopic and Analytical Characterization in Sodium Bromite Research

Spectroscopic Elucidation of Bromite (B1237846) Species in Solution (e.g., UV-Vis, Raman, IR)

Spectroscopic methods like UV-Vis, Raman, and IR spectroscopy are valuable tools for characterizing bromite species in solution and investigating their interactions and transformations. While direct spectroscopic data specifically for the sodium bromite compound (NaBrO₂) in solution is less commonly detailed in general searches compared to related species like bromide (Br⁻) or bromate (B103136) (BrO₃⁻), principles and applications to oxyhalides provide relevant context.

UV-Vis spectroscopy can be used to study the absorption characteristics of species in solution. For instance, the tribromide ion (Br₃⁻), which can be related to bromine chemistry, exhibits a resonant Raman progression when excited at 405 nm, indicating its presence and structure in aqueous solutions aip.org. UV-Vis detection is also employed in chromatographic methods for analyzing oxyhalides like bromate, often after a post-column reaction that generates a species detectable in the UV-Vis range, such as the tri-iodide ion (I₃⁻) or tribromide ion (Br₃⁻) nemi.govresearchgate.net.

Raman spectroscopy provides information about the vibrational modes of molecules and ions, which can help elucidate their structure and bonding. Studies on oxyhalides like bromate (BrO₃⁻) in solution have utilized Raman spectroscopy to determine their pyramidal structure based on the presence and depolarization of Raman lines aps.org. While specific data for the bromite ion's Raman spectrum is not extensively detailed in the provided search results, the application of Raman spectroscopy to other brominated species, such as bromide ion in functionalized nanoprobes, demonstrates its utility in studying halide and oxyhalide environments rsc.orgrsc.org.

Infrared (IR) spectroscopy can identify functional groups and molecular structures based on their vibrational modes. IR spectra of related compounds like sodium bromate (NaBrO₃) have been recorded using techniques such as KBr wafers and ATR-IR nih.govspectrabase.comnih.gov. These studies provide characteristic vibrational frequencies for the bromate ion, and similar approaches can be applied to study the bromite ion and its hydration or interaction with other species in solution. The NIST WebBook also contains IR spectral data for sodium bromide (NaBr) nist.govnist.gov.

Electrochemical Analysis of Bromite Redox Behavior

Electrochemical methods are essential for understanding the redox chemistry of sodium bromite and the bromite ion. The bromite ion (BrO₂⁻) can participate in various redox reactions, and techniques such as cyclic voltammetry (CV), amperometry (AP), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) are used to study its behavior and for its detection nih.govencyclopedia.pubmdpi.com.

Electrochemical reduction of bromate (BrO₃⁻), a related oxyhalide, has been investigated using techniques like rotating disk electrode (RDE) amperometry and cyclic voltammetry to determine electrochemical parameters researchgate.net. Studies have shown that bromate anions exhibit electrochemical activity at potentials more negative than the bromide/bromine redox couple, and this process can be independent of pH in certain ranges nih.gov. The reduction of bromate can produce intermediates such as BrO₂⁻, HBrO₂, HBrO, and Br₂ acs.org. The standard potentials for the electrocatalytic reduction of bromate to different products (e.g., Br⁻, HBrO, Br₂) depend on the number of electrons involved encyclopedia.pubmdpi.com.

While the direct electrochemical behavior of the bromite ion (BrO₂⁻) is not as extensively covered in the provided results as that of bromate (BrO₃⁻) or bromide (Br⁻), the principles of these electrochemical techniques are directly applicable to studying the redox properties of bromite in solution. For instance, the bromide/bromine redox couple has been studied using fast-scan cyclic voltammetry and scanning electrochemical microscopy (SECM) to investigate reaction mechanisms and intermediates confex.comutexas.edu. These methods can be adapted to explore the oxidation and reduction pathways of the bromite ion.

Chromatographic Methods for Bromite and Related Species Separation and Quantification

Chromatographic techniques, particularly ion chromatography (IC) and high-performance liquid chromatography (HPLC), are widely used for the separation and quantification of bromite and related oxyhalide species in various matrices, including water. These methods are crucial for monitoring and analyzing the composition of solutions containing bromite.

Ion chromatography with suppressed conductivity detection is a common method for determining inorganic oxyhalide disinfection by-product anions, including bromate and chlorite (B76162), in water nemi.govthermofisher.com. This technique separates ions based on their charge and interaction with a stationary phase, and their concentration is measured by conductivity.

To enhance sensitivity and selectivity, IC can be coupled with other detectors, such as UV-Vis detectors or mass spectrometers (MS) nemi.govresearchgate.netthermofisher.comnih.gov. For example, low-level detection of bromate can be facilitated by a post-column reaction where bromate reacts with iodide to form the tri-iodide ion, which is then measured by a UV-Vis detector nemi.gov. Alternatively, a post-column reaction with bromide under acidic conditions can convert oxyhalides into the tribromide ion, detectable spectrophotometrically at 267 nm researchgate.net. IC coupled with single quadrupole mass spectrometry (IC-MS) allows for the determination of oxyhalides and bromide in water with increased sensitivity and selectivity thermofisher.com.

HPLC is also used for the separation and determination of bromate and other oxyhalides. Methods have been developed using reversed-phase columns with ion interaction reagents and post-column reaction detection for trace-level bromate analysis in water spkx.net.cnnih.gov. Ion-exchange chromatography is another approach used for separating oxyhalides like chlorate (B79027) and bromate sielc.com. Mixed-mode chromatography, combining ion-exchange and reversed-phase mechanisms, can be employed for the separation of halides and oxyhalides sielc.com.

The separation of various anions, including bromide and oxyhalides, can be achieved using specific ion-exchange columns and mobile phases. For instance, a Dionex IonPac AS23 column with a carbonate buffer mobile phase has been used for the simultaneous separation of chlorite, bromate, chlorate, and bromide nih.gov.

The application of these chromatographic methods allows for the accurate determination of bromite and related species, which is essential for research, quality control, and environmental monitoring.

Table 1: Analytical Separation of Oxyhalides and Bromide by Ion Chromatography

| Analyte | Retention Time (min) | Column | Mobile Phase | Detector | Reference |

| Chlorite | 6.13 | Dionex IonPac AS23 | 4.2 mM Na₂CO₃, 1 mM NaHCO₃ buffer | Conductivity | nih.gov |

| Bromate | 6.56 | Dionex IonPac AS23 | 4.2 mM Na₂CO₃, 1 mM NaHCO₃ buffer | Conductivity | nih.gov |

| Chlorate | 11.58 | Dionex IonPac AS23 | 4.2 mM Na₂CO₃, 1 mM NaHCO₃ buffer | Conductivity | nih.gov |

| Bromide | 12.58 | Dionex IonPac AS23 | 4.2 mM Na₂CO₃, 1 mM NaHCO₃ buffer | Conductivity | nih.gov |

Note: This table is based on data from a specific ion chromatography method for separating oxyhalides and bromide. nih.gov

Table 2: Standard Potentials for Bromate Reduction

| Reaction | Standard Potential (E° vs. NHE) | Reference |

| BrO₃⁻ + 6H⁺ + 6e⁻ ⇌ Br⁻ + 3H₂O | +1.45 V | nih.gov |

| BrO₃⁻ + 4H⁺ + 4e⁻ ⇌ HBrO₂ + H₂O | - | encyclopedia.pubmdpi.com |

| BrO₃⁻ + 2H⁺ + 2e⁻ ⇌ HBrO₂ | - | encyclopedia.pubmdpi.com |

| HBrO₂ + 2H⁺ + 2e⁻ ⇌ HBrO + H₂O | - | encyclopedia.pubmdpi.com |

| HBrO + H⁺ + e⁻ ⇌ 1/2 Br₂ + H₂O | - | encyclopedia.pubmdpi.com |

| 1/2 Br₂ + e⁻ ⇌ Br⁻ | +1.08 V (aqueous) | utexas.edu |

| BrO₃⁻ + 5e⁻ + 6H⁺ ⇌ 1/2 Br₂ + 3H₂O | - | encyclopedia.pubmdpi.com |

Theoretical and Computational Chemistry Approaches to Sodium Bromite

Ab Initio and Density Functional Theory (DFT) Studies on Bromite (B1237846) Anion Structure and Electronic Properties

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and geometry of molecules and ions. These methods, which solve the electronic Schrödinger equation (or approximations of it), have been applied to the bromite anion and related bromine oxides to elucidate their fundamental properties.

Studies utilizing DFT, such as those employing the B3LYP functional, have been used to calculate the geometries and electronic structures of species involved in reactions, including the bromite ion nist.goviiab.me. These calculations can provide details on bond lengths, bond angles, and charge distributions within the anion iiab.me. For instance, computational studies have explored the electronic structures and spin density distributions of bromine oxide radicals and anions, including BrO₂⁻, at levels of theory such as QCISD and MP2 nih.gov. This helps in understanding how electron density is distributed and the bonding characteristics within these species nih.gov. Periodic DFT calculations have also been employed to investigate the structure of solid sodium bromite trihydrate (NaBrO₂·3H₂O), providing insights into its crystal structure and the arrangement of the bromite anions within the lattice ctdbase.org. DFT methods, including those using PBE and LDA functionals, have been used to verify the crystal structures of related hypohalite compounds, demonstrating their utility in validating experimental structural data nih.gov. The application of DFT and ab initio methods extends to determining electronic structures, geometry optimizations, and analyzing potential energy surfaces nih.gov.

Molecular Dynamics Simulations of Sodium Bromite in Solution

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For sodium bromite, MD simulations can provide insights into its dissolution, solvation, and interactions with solvent molecules in solution. While direct MD studies specifically on sodium bromite in solution are not extensively detailed in the provided snippets, related applications of MD simulations offer context.

Molecular dynamics simulations have been used in the context of enzymatic reactions involving bromite decomposition, indicating the applicability of this method to study bromite in a solution environment wikipedia.org. Ab initio molecular dynamics (AIMD), which combines quantum mechanical calculations with classical mechanics for atomic motion, has been applied to study reactive fluids containing sodium bromite. AIMD has also been used to investigate the incorporation of related oxyanions like bromate (B103136) in minerals in the presence of water, demonstrating its capability to model the behavior of bromine oxyanions in hydrated environments. Although these examples may not focus solely on sodium bromite in bulk solution, they highlight the relevance and application of MD techniques to understand the dynamic behavior and interactions of bromine oxyanions in condensed phases.

Computational Prediction of Bromite Reaction Pathways and Energetics

Computational chemistry plays a crucial role in predicting and understanding the pathways and energetics of chemical reactions involving bromite. DFT calculations, for example, have been used to determine the energetics of reactions involving bromite and other bromine species, such as those leading to the formation of bromate from bromide and ozone nist.goviiab.me. These studies calculate Gibbs energies for various potential reaction pathways to assess their thermodynamic feasibility iiab.me.

Computational methods are valuable for defining transition structures and reaction paths, as well as calculating thermodynamic properties like activation energy and heat of reactions nih.gov. Studies on the kinetics and mechanisms of bromite reactions, such as the reaction of bromite with aqueous S(IV), propose mechanisms involving intermediate species, which can be supported and investigated through computational approaches. The catalytic role of the bromite ion in reactions, like the disproportionation of chlorine dioxide, involving electron-transfer processes, can also be explored computationally.

Electronic Structure Analysis and Bonding Characteristics of Bromite Compounds

Analyzing the electronic structure and bonding characteristics of bromite compounds, particularly the bromite anion itself, is essential for understanding its reactivity and properties. Computational methods provide detailed information about electron distribution, bond types, and molecular geometry.

Specific Applications of Sodium Bromite in Chemical Synthesis Research

Sodium Bromite (B1237846) as a Reagent in Hofmann Degradation of Amides

Sodium bromite has been explored as a reagent for the Hofmann degradation of primary amides, a reaction that converts amides into primary amines with one less carbon atom. wikipedia.orgallrounder.aivedantu.comgeeksforgeeks.org This transformation typically involves the reaction of a primary amide with a halogen (like bromine) and a strong base. allrounder.aivedantu.comgeeksforgeeks.orgbyjus.com

Reaction Scope and Substrate Specificity in Bromite-Mediated Amide Degradation

Research has shown that sodium bromite can facilitate the Hofmann degradation of amides, yielding corresponding amines. researchgate.net Studies have investigated the effectiveness of sodium bromite, often in the presence of a catalytic amount of sodium bromide and aqueous sodium hydroxide (B78521), for this conversion. researchgate.net The reaction has been reported to produce amines in fairly good yields. researchgate.net The scope and limitations of this bromite-mediated method have been presented in research, indicating its applicability to various amide structures. researchgate.net

Mechanistic Insights into Bromite-Mediated Amide Transformation

The mechanism of the Hofmann degradation typically involves the reaction of the amide with a halogen in basic conditions to form an N-haloamide, which then undergoes rearrangement and decarboxylation to yield the primary amine. allrounder.aivedantu.comgeeksforgeeks.orgbyjus.comtestbook.com While the classical Hofmann rearrangement uses reagents like sodium hypobromite (B1234621) (formed from bromine and sodium hydroxide), the use of sodium bromite suggests a related oxidative pathway. byjus.comtestbook.com The mechanism generally involves the deprotonation of the amide by a strong base, followed by halogenation. geeksforgeeks.orgbyjus.comtestbook.com The resulting N-bromoamide undergoes a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom. allrounder.aivedantu.comgeeksforgeeks.orgbyjus.comtestbook.com This is followed by the loss of carbon dioxide and formation of the primary amine. geeksforgeeks.orgbyjus.comtestbook.com In the context of sodium bromite, the bromite ion (BrO₂⁻) likely acts as the active species or generates the active hypobromite species under the reaction conditions to initiate the degradation process.

Emerging Applications of Sodium Bromite in Selective Organic Transformations

Beyond the Hofmann degradation, sodium bromite is being explored for other selective organic transformations. It has been noted as an oxidizing agent for converting alcohols to aldehydes, such as the oxidation of benzyl (B1604629) alcohol to benzaldehyde. wikipedia.org Research has also investigated its use in combination with other reagents, such as N-oxoammonium salts, for selective alcohol oxidations. acs.org These studies highlight the potential of sodium bromite as a versatile oxidant in the selective functionalization of organic molecules.

Environmental Chemistry Research Perspectives on Sodium Bromite

Research on Bromite (B1237846) Reactivity in Water Treatment Processes, including Microbial Control

Sodium bromite (NaBrO₂) is recognized for its role as a disinfectant and oxidizing agent in various industrial applications, including water treatment. guidechem.comsmolecule.com Its efficacy in microbial control stems from its capacity to release bromine, a potent antimicrobial agent that acts through the oxidation of organic matter, leading to the destruction of bacteria, viruses, and fungi. guidechem.com Research indicates that sodium bromite is particularly effective against biofilms, which are communities of microorganisms attached to surfaces, and it can help prevent the proliferation of algae and other microbes in water systems. guidechem.com

The reactivity of sodium bromite in water is significantly influenced by pH. Industrial-grade solutions are typically alkaline, with a pH between 13 and 14, which contributes to their stability. However, when the pH drops below 9.2, the decomposition of bromite accelerates, leading to the generation of atomic oxygen, which possesses bleaching and desizing properties. In the pH range of 6 to 9, where the bromite ion (BrO₂⁻) is the predominant species, aqueous solutions show moderate stability. smolecule.com Below this range, particularly between pH 2 and 6, both bromous acid and bromite ions coexist, leading to increased instability and decomposition. smolecule.com

Studies have explored the interaction of sodium bromite with chlorine compounds for water treatment purposes, where it contributes to controlling microbial populations. smolecule.com The mechanism of action involves the oxidation of bromide to form hypobromous acid (HOBr), a powerful disinfectant. During chlorination, hypochlorous acid (HOCl) oxidizes bromide (Br⁻) to hypobromous acid, which can be further oxidized to bromous acid (HBrO₂) and subsequently to bromate (B103136) (BrO₃⁻). taylorandfrancis.com

The following table summarizes the stability of aqueous sodium bromite solutions at different pH ranges, which is a critical factor in its application for water treatment.

| pH Range | Predominant Species | Stability | Reactivity for Microbial Control |

| 13-14 | Bromite ion (BrO₂⁻) | High | Stable for storage, less reactive |

| 9.2-13 | Bromite ion (BrO₂⁻) | Moderate to High | Controlled release of oxidizing species |

| 6-9 | Bromite ion (BrO₂⁻) | Moderate | Optimal for controlled disinfection |

| 2-6 | Bromous acid (HBrO₂), Bromite ion (BrO₂⁻) | Low to Moderate | Increased decomposition, rapid release of oxidants |

| <2 | Bromous acid (HBrO₂) | Low | Highly unstable, rapid decomposition |

Environmental Fate and Transformation Studies of Bromite Species

The environmental fate of sodium bromite is largely dictated by its inherent instability and its tendency to undergo decomposition and transformation in aquatic systems. smolecule.com Pure sodium bromite is a yellow crystalline solid that is highly soluble in water. However, it is sensitive to acid, light, heat, and the presence of certain metals like iron, zinc, and copper, all of which can accelerate its decomposition.

The decomposition of aqueous sodium bromite is a key area of study. reading.ac.uk Hypobromites, which can be formed from bromite, are known to gradually disproportionate into bromide and bromate. researchgate.net This transformation is significant as bromate is a regulated disinfection byproduct with potential health concerns. nih.gov The stability of hypobromite (B1234621) is low under most conditions, favoring its oxidation to bromate. reading.ac.uk

In the presence of other oxidizing agents, such as those used in advanced oxidation processes, bromide can be oxidized to form various bromine species, including hypobromous acid. scribd.com Hypobromous acid can then be further oxidized to bromate. scribd.com The transformation pathways of bromite are complex and can be influenced by the specific chemical environment of the water body.

Research has also investigated the catalytic decomposition of bromite. For instance, the heme-based chlorite (B76162) dismutase from Dechloromonas aromatica has been shown to catalyze the decomposition of bromite, leading to the evolution of oxygen. nih.gov This suggests that microbial activity could play a role in the natural transformation of bromite in the environment.

The table below outlines the primary factors influencing the decomposition of sodium bromite in aquatic environments.

| Influencing Factor | Effect on Sodium Bromite | Transformation Products |

| Low pH (Acidic conditions) | Accelerates decomposition | Bromous acid, potentially leading to other bromine species |

| Light | Accelerates decomposition | Varies depending on other present species |

| Heat | Accelerates decomposition | Varies depending on other present species |

| Presence of Metals (Fe, Zn, Cu) | Accelerates decomposition | Catalyzes breakdown into simpler bromine compounds |

| Microbial Activity | Catalytic decomposition | Oxygen, bromide |

| Presence of Strong Oxidants | Oxidation | Bromate |

Interaction of Bromite with Disinfectants and Natural Organic Matter in Aquatic Systems

The interaction of sodium bromite with other disinfectants and natural organic matter (NOM) is a critical aspect of its environmental chemistry, particularly in the context of water treatment. Studies have shown that sodium bromite can react with organic materials, resulting in their oxidative degradation. smolecule.com This reactivity is fundamental to its function as a disinfectant but also has implications for the formation of disinfection byproducts (DBPs).

When used in conjunction with chlorine, a common disinfectant, bromite can participate in a series of reactions that enhance microbial control. smolecule.com The interaction with chlorine compounds has been specifically explored for water treatment applications. smolecule.com During chlorination of water containing bromide, hypochlorous acid oxidizes bromide to hypobromous acid, which is a more effective disinfectant in some conditions. This hypobromous acid can then be further oxidized to bromous acid and ultimately bromate. taylorandfrancis.com

The presence of natural organic matter complicates the chemistry of bromite in aquatic systems. NOM can react with bromine species formed from bromite, leading to the formation of brominated organic compounds. scribd.com For example, when starch is oxidized by sodium bromite, the glucose ring can be opened, forming a dialdehyde which is then further degraded. taylorandfrancis.com This highlights the potential for bromite to alter the chemical composition of NOM.

The following table summarizes the key interactions of sodium bromite with disinfectants and natural organic matter.

| Interacting Substance | Type of Interaction | Key Products/Effects |

| Chlorine | Redox reaction | Enhanced microbial control, formation of hypobromous acid, potential for bromate formation |

| Natural Organic Matter (NOM) | Oxidation | Oxidative degradation of NOM, formation of brominated organic compounds |

| Starch | Oxidation | Scission of glucose ring, formation of dialdehydes |

Q & A

Q. What are the established methods for synthesizing high-purity sodium bromite in laboratory settings?

Sodium bromite is synthesized by dissolving barium bromite dihydrate (Ba(BrO₂)₂·2H₂O) in alkaline solutions (e.g., NaOH) under controlled conditions. The barium ions precipitate as BaCO₃, leaving NaBrO₂ in solution . Purity is validated via iodometric titration with arsenious oxide (As₂O₃) or voltammetric analysis to confirm minimal contamination from bromate (BrO₃⁻) or hypobromite (BrO⁻) .

Q. How does pH influence the stability of sodium bromite in aqueous solutions?

Sodium bromite decomposes rapidly below pH 8, forming bromide (Br⁻) and bromate (BrO₃⁻). At pH 8–14, it remains stable for analytical use. Decomposition kinetics follow a first-order dependence on H⁺ concentration, requiring buffered alkaline solutions (e.g., NaOH or borate buffers) for experimental reproducibility .

Q. What spectroscopic or electrochemical techniques are optimal for quantifying sodium bromite?

Cathodic voltammetry at a platinized platinum electrode (polarized at -0.10 V) in 1 N NaOH provides a linear response for BrO₂⁻ concentrations from 4×10⁻⁵ M to 1.0 M. The reduction wave corresponds to BrO₂⁻ → Br⁻ (4-electron transfer), with a diffusion coefficient of 1.2×10⁻⁶ cm²/sec . Anodic waves (BrO₂⁻ → BrO₃⁻) are less sensitive but useful in mixtures with hypobromite .

Advanced Research Questions

Q. How can sodium bromite be selectively quantified in mixtures with bromate, hypobromite, and chlorite?

Use differential pulse voltammetry at pH 13 to suppress hypobromite decomposition. Bromite’s cathodic wave (E₁/₂ = -0.25 V vs. SCE) is resolved from bromate (E₁/₂ = -0.45 V) and chlorite (E₁/₂ = -0.60 V). Molar ratios must be constrained: BrO₃⁻/BrO₂⁻ < 120 and BrO⁻/BrO₂⁻ < 16 to avoid overlapping currents . For chlorite interference, limit ClO₂⁻/BrO₂⁻ ratios to <18 .

Q. What experimental design mitigates errors in bromite determination caused by coexisting oxidizing agents?

Pre-treatment with ammonia at 0°C selectively reduces hypobromite to bromide, leaving bromite intact. For bromate-rich samples, adjust pH to 9–10 to separate BrO₂⁻ (anodic wave at +0.30 V) from BrO₃⁻ (cathodic wave at -0.45 V). Validate with coulometric analysis (4-electron stoichiometry) .

Q. How do decomposition pathways of sodium bromite vary under UV irradiation versus thermal stress?

Thermal decomposition (50–80°C) follows a radical mechanism, producing BrO₃⁻ and O₂. UV photolysis in alkaline media generates Br⁻ and O₃, with quantum yield dependent on hydroxide ion concentration. Monitor via in-situ Raman spectroscopy or iodometric trapping of intermediates .

Data Contradiction and Validation

Q. Why do iodometric titrations of bromite yield inconsistent results in hypobromite-containing samples?

Hypobromite reacts competitively with iodide, overestimating bromite levels. Resolve this by adding phenol to scavenge BrO⁻ before titration or use voltammetry to isolate BrO₂⁻ signals .

Q. How to reconcile discrepancies in reported diffusion coefficients for bromite ions?

Variations arise from electrode surface conditions (e.g., platinization quality) and solution ionic strength. Standardize measurements using a rotating disk electrode and validate with the Cottrell equation (D = (iₚ/nFAC)²πt/4) .

Methodological Guidelines

- Synthesis : Use Ba(BrO₂)₂·2H₂O dissolved in 0.1 N NaOH, filter BaCO₃ precipitate, and store at 0°C .

- Analysis : For mixtures, prioritize voltammetry over iodometry due to selectivity. Include internal standards (e.g., KBrO₃) for calibration .

- Reporting : Tabulate half-wave potentials, pH, and interference thresholds (Table 1). Use SI units and avoid undefined acronyms .

Q. Table 1. Critical Parameters for Sodium Bromite Analysis

| Parameter | Optimal Range | Interference Thresholds |

|---|---|---|

| pH | 8–14 | <8 (decomposition) |

| BrO₃⁻/BrO₂⁻ ratio | <120 | >120 (cathodic overlap) |

| BrO⁻/BrO₂⁻ ratio | <16 | >16 (anodic interference) |

| ClO₂⁻/BrO₂⁻ ratio | <18 | >18 (reduction wave overlap) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.